
(1E)-N-(1H-Indazol-6-yl)ethanimine
Vue d'ensemble
Description
(1E)-N-(1H-Indazol-6-yl)ethanimine, also known as I6, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indazole derivatives, which have been widely studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of (1E)-N-(1H-Indazol-6-yl)ethanimine is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that (1E)-N-(1H-Indazol-6-yl)ethanimine has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. It has also been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1E)-N-(1H-Indazol-6-yl)ethanimine in lab experiments is its potential to exhibit anticancer and anti-inflammatory properties. This makes it a potential candidate for the development of novel drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations is the lack of information on its toxicity and safety profile, which needs to be thoroughly investigated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on (1E)-N-(1H-Indazol-6-yl)ethanimine. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, with the aim of identifying potential targets for drug development. Additionally, the safety and toxicity profile of this compound needs to be further investigated to ensure its suitability for clinical use.
Conclusion:
In conclusion, (1E)-N-(1H-Indazol-6-yl)ethanimine is a chemical compound that has shown potential in scientific research due to its pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Applications De Recherche Scientifique
(1E)-N-(1H-Indazol-6-yl)ethanimine has been found to exhibit various pharmacological properties, making it a potential candidate for scientific research. It has been reported to have anticancer activity, with studies showing its ability to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(1H-indazol-6-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-10-8-4-3-7-6-11-12-9(7)5-8/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEFFMWAHOJYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NC1=CC2=C(C=C1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70521510 | |
| Record name | (1E)-N-(1H-Indazol-6-yl)ethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-N-(1H-Indazol-6-yl)ethanimine | |
CAS RN |
88369-86-2 | |
| Record name | (1E)-N-(1H-Indazol-6-yl)ethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione](/img/structure/B3360036.png)
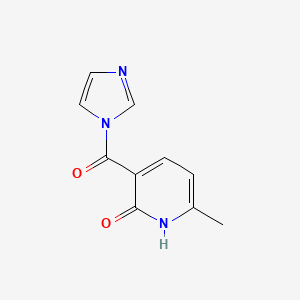
![Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B3360050.png)
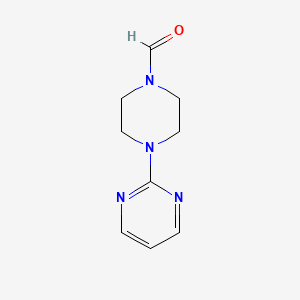
![Octahydropyrazino[1,2-a]azepine-3,4-dione](/img/structure/B3360066.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one](/img/structure/B3360070.png)
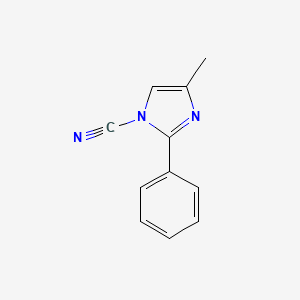
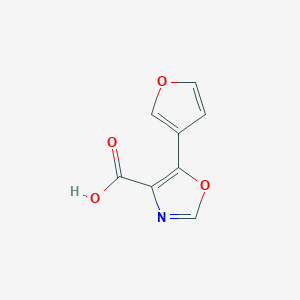

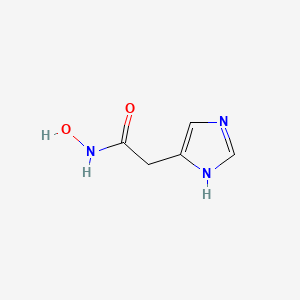
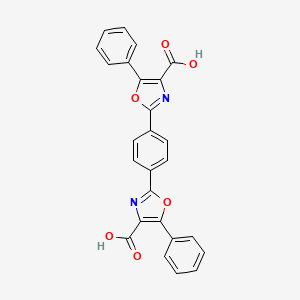
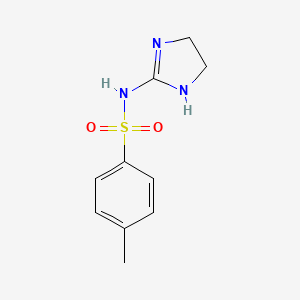
![5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3360132.png)